(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol
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Overview
Description
(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol is a natural product found in Acanthella, Acanthella pulcherrima, and Acanthella cavernosa with data available.
Scientific Research Applications
Environmental Impact Study
- Study Overview: Research on organochlorine compounds similar in structure to the chemical , such as aldrin, reveals their environmental impact. Aldrin, used extensively until 1985 as an insecticide in Brazilian sugarcane cultivation, raised concerns about its long-term environmental effects. However, a study found that past applications of these insecticides, including aldrin, do not pose a current environmental threat, with most not detected or below detection limits in soils, colluviums, and organisms. Nevertheless, compounds like lindane and heptachlor, still detectable, show accumulation in sediments and organisms, suggesting a legacy of contamination from applications after 1985 (Sparovek et al., 2001).
Microbiological Degradation Studies
- Research Focus: A study on the degradation of cholic acid metabolites by Corynebacterium equi sheds light on the microbiological degradation pathways of similar complex organic compounds. This research is pivotal in understanding how certain bacterial species can break down intricate organic molecules, which could have implications for environmental remediation and the development of biodegradation strategies for similar compounds (Hayakawa & Fujiwara, 1977).
Natural Product Isolation
- Isolation of Similar Compounds: In a study on Croton arboreous, researchers isolated sesquiterpenes structurally similar to the compound . Understanding the isolation and structural elucidation of these compounds is crucial in the field of natural product chemistry, which often deals with the discovery and synthesis of bioactive compounds from natural sources. Such research has direct implications for drug discovery and the understanding of biochemical pathways (Aguilar-Guadarrama & Ríos, 2004).
properties
Molecular Formula |
C22H33ClN2O2 |
---|---|
Molecular Weight |
393 g/mol |
IUPAC Name |
(1S,2S,4aR,5R,8R,8aR)-8-[(2S,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3/t14-,15-,16-,17-,18+,20-,21+,22+/m1/s1 |
InChI Key |
ULUHGZAAPMJKNO-CGYKTZFGSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]([C@H]2[C@H]1CC[C@]([C@H]2[N+]#[C-])(C)O)[C@@]3(CC[C@H](C(O3)(C)C)Cl)C)[N+]#[C-] |
Canonical SMILES |
CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |
synonyms |
kalihinol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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